

Spectroscopic and Synthetic Profile of 5-Isobutylimidazolidine-2,4-dione: A Technical Guide

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Compound of Interest

Compound Name: 5-Isobutylimidazolidine-2,4-dione

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for **5-Isobutylimidazolidine-2,4-dione**, also known as 5-isobutylhydantoin. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of **5-Isobutylimidazolidine-2,4-dione** in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Isobutylimidazolidine-2,4-dione**. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.2	Singlet	1H	NH (position 1)
~10.5	Singlet	1H	NH (position 3)
~4.0	Triplet	1H	CH (position 5)
~1.8	Multiplet	1H	CH (isobutyl)
~1.6	Multiplet	2H	CH ₂ (isobutyl)
~0.9	Doublet	6H	2 x CH ₃ (isobutyl)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~173	C=O (position 4)
~157	C=O (position 2)
~58	CH (position 5)
~43	CH ₂ (isobutyl)
~24	CH (isobutyl)
~22	CH ₃ (isobutyl)

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3300	Strong, Broad	N-H Stretching
2870-2960	Medium-Strong	C-H Stretching (Aliphatic)
1710-1780	Strong	C=O Stretching (Amide)
1350-1470	Medium	C-H Bending

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
156	[M] ⁺ (Molecular Ion)
113	[M - C ₃ H ₇] ⁺
99	[M - C ₄ H ₉] ⁺
86	
57	[C ₄ H ₉] ⁺

Experimental Protocols

The synthesis of **5-Isobutylimidazolidine-2,4-dione** can be effectively achieved via the Bucherer-Bergs reaction, a well-established method for the preparation of hydantoins from aldehydes or ketones.^{[1][2][3]}

Synthesis of **5-Isobutylimidazolidine-2,4-dione** via Bucherer-Bergs Reaction

This protocol outlines the one-pot synthesis starting from isovaleraldehyde.

Materials:

- Isovaleraldehyde (3-methylbutanal)
- Potassium cyanide (KCN)

- Ammonium carbonate ((NH₄)₂CO₃)
- Ethanol
- Water
- Hydrochloric acid (HCl)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate (approximately 3-4 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).
- Add isovaleraldehyde (1 equivalent) to the solution and stir.
- Carefully add potassium cyanide (approximately 1.5-2 equivalents) to the mixture. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
- Heat the reaction mixture to reflux (typically 60-80 °C) with continuous stirring for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7. This will cause the precipitation of the crude **5-Isobutylimidazolidine-2,4-dione**.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified **5-Isobutylimidazolidine-2,4-dione**.

Visualizations

Diagram 1: Experimental Workflow for the Bucherer-Bergs Synthesis



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Caption: Workflow for the synthesis of **5-Isobutylimidazolidine-2,4-dione**.

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